![molecular formula C16H15FN2OS B1527226 5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol CAS No. 1291543-43-5](/img/structure/B1527226.png)
5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
Overview
Description
“5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol” is a chemical compound with the CAS Number: 1291543-43-5 . It has a molecular weight of 302.37 and its IUPAC name is 5-fluoro-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole-2-thiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15FN2OS/c1-11-3-2-4-13(9-11)20-8-7-19-15-6-5-12(17)10-14(15)18-16(19)21/h2-6,9-10H,7-8H2,1H3,(H,18,21) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antitumor Properties
A study by Trapani et al. (2003) focused on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786), a fluorinated benzothiazole analogue with potent and selective antitumor properties. It highlighted the role of cytochrome P450 1A1 (CYP1A1) in its antitumor activity and the necessity of a functional aryl hydrocarbon receptor (AhR) signaling pathway for its cytotoxicity in sensitive cells (Trapani et al., 2003).
Hutchinson et al. (2001) synthesized a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. These compounds showed potent cytotoxicity in specific human breast cell lines, underlining the significance of the fluorine substitution in enhancing antitumor activity (Hutchinson et al., 2001).
Application in Imaging and Diagnosis
- Siméon et al. (2007) synthesized and evaluated 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile for its high affinity for metabotropic glutamate subtype-5 receptors (mGluR5s). This compound, labeled with fluorine-18, showed promise as a PET radioligand for imaging mGluR5 in human subjects (Siméon et al., 2007).
Therapeutic Research
- Anzini et al. (2008) discussed ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, which exhibited high affinity for central benzodiazepine receptors and showed potential as an antianxiety agent, highlighting the importance of fluorinated benzodiazepines in therapeutic applications (Anzini et al., 2008).
Novel Synthesis and Characterization
- Maziére et al. (1984) developed a method for labeling ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4] benzodiazepine-3-carboxylate (RO 15.1788 11C), a benzodiazepine antagonist, with carbon-11, which was significant for in vivo study of central benzodiazepine receptors by positron emission tomography (Maziére et al., 1984).
Chemotherapy and Anticancer Research
- Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones to investigate their anticancer activity. This research indicates the potential of benzothiazole derivatives, including those with fluorine substitutions, in the development of novel anticancer therapies (Osmaniye et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-3-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-11-3-2-4-13(9-11)20-8-7-19-15-6-5-12(17)10-14(15)18-16(19)21/h2-6,9-10H,7-8H2,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQLBGGEOXHOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)F)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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